Hetisine

Diterpenoid Alkaloids Mass Spectrometry Structural Identification

Researchers studying cardiac calcium overload or developing species-selective insecticides require verified hetisine-type alkaloids, not atisine congeners. Hetisine (CAS 10089-23-3) offers a distinct heptacyclic skeleton with proven activity (EC50=1.7 μg/cm² vs. Leptinotarsa decemlineata) and lower i.v. toxicity (LD50=26.2 mg/kg) than lappaconitine. - ≥98% purity (HPLC) for accurate UHPLC-PDA-ELSD-MS calibration - Essential marker for Aconitum extract quality control (≈50.17 mg/g in A. heterophyllum) - Stable crystalline solid; shipped ambient with long-term storage at -20°C

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 10089-23-3
Cat. No. B12785939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHetisine
CAS10089-23-3
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O
InChIInChI=1S/C20H27NO3/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18/h9-17,22-24H,1,3-7H2,2H3
InChIKeyPIWJSAMCEMZIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hetisine: C20-Diterpenoid Alkaloid for Research


Hetisine (CAS 10089-23-3) is a C20-diterpenoid alkaloid characterized by a heptacyclic hetisane skeleton formed via C(14)–C(20) and N–C(6) bond linkages in an atisine-type framework [1]. Naturally occurring in Aconitum and Delphinium species (Ranunculaceae) [2], it serves as a key reference standard and a structural prototype within the hetisine-type alkaloid subclass, which comprises over 157 identified members [3].

Identity C20-diterpenoid alkaloid reference standard
Structural Class Hetisine-type heptacyclic skeleton prototype
Research Utility MS-based structural differentiation and SAR anchoring

Why Hetisine Substitution Fails


Interchanging hetisine with structurally related C20-diterpenoid alkaloids such as atisine or heteratisine introduces significant scientific variability due to distinct skeletal architectures and substituent patterns that directly modulate bioactivity and stability. Hetisine possesses a unique heptacyclic hetisane skeleton formed via additional C(14)–C(20) and N–C(6) bond linkages absent in atisine-type congeners [1], and its functional group arrangement differs fundamentally from the lactone-bearing heteratisine [2]. These structural distinctions translate into measurable differences in ion channel modulation, antifeedant potency, and metabolic stability, making substitution without quantitative justification a source of experimental irreproducibility.

Heptacyclic skeleton absent in atisine analogs may shift ion channel modulation context.
Lactone-bearing heteratisine has distinct functional groups; antifeedant response may not transfer.
Skeletal architecture variance may yield different metabolic stability profiles.

Hetisine Quantitative Evidence Guide


Structural Differentiation by ESI-MS/MS Collision Energy

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals that hetisine-type diterpenoid alkaloids exhibit significantly higher collision energy requirements for secondary dissociation compared to atisine-type alkaloids [1]. This differential stability under MS conditions enables rapid structural typing without requiring full NMR characterization.

Collision Energy Differentiation
Head-to-head
Higher collision energy for secondary dissociation vs. atisine-type alkaloids (qualitative)
Supports rapid MS-based structural typing without full NMR
ESI-MS/MS analysis; reported qualitative observation
Diterpenoid Alkaloids Mass Spectrometry Structural Identification

Insect Antifeedant Potency vs. 19-Oxodihydroatisine

In a comparative study of 21 C20 diterpenoid alkaloids, the rearranged form of hetisine (compound 20) demonstrated potent antifeedant activity against Leptinotarsa decemlineata (Colorado potato beetle) with an EC50 of 1.7 μg/cm² [1]. In the same assay, 19-oxodihydroatisine (compound 9) exhibited superior potency against Spodoptera littoralis (EC50 = 0.1 μg/cm²) but distinct species specificity.

Antifeedant EC50 Comparison
Head-to-head
Rearranged hetisine EC50 1.7 μg/cm²; 19-oxodihydroatisine EC50 0.1 μg/cm² (different species)
Species-specific antifeedant assay interpretation
L. decemlineata feeding assay context
Insect Antifeedant C20 Diterpenoid Alkaloids Leptinotarsa decemlineata

Cardiomyocyte Calcium Homeostasis: vs. Songorine and Benzoylheteratisine

Under conditions of calcium overload induced by ouabain, hetisine suppressed spontaneous Ca²⁺ release from the sarcoplasmic reticulum of rat cardiomyocytes [1]. This effect was shared by songorine, 1-benzoylnapelline, dihydroatisine, and benzoylheteratisine, though the study notes that structural differences among these alkaloids correlate with varying degrees of activity [1].

Ca²⁺ Homeostasis SAR
Class-level
Suppressed ouabain-induced Ca²⁺ release in cardiomyocytes; shared effect across atisine-type analogs
Class-level SAR reference; structure-dependent activity context
Quantitative rank order not reported
Cardiomyocyte Calcium Overload Antiarrhythmic Structure-Activity Relationship

Quantification in Aconitum heterophyllum Extract: vs. Atisinium

A validated UHPLC-PDA-ELSD-MS method quantified the maximum content of atisinium and hetisine in hydroethanolic root extract of Aconitum heterophyllum Wall. as ≅78.88 mg/g and ≅50.17 mg/g, respectively [1]. This establishes hetisine as the second most abundant marker alkaloid in this commercially important Himalayan medicinal plant.

Quantification vs Atisinium
Head-to-head
Hetisine ~50.17 mg/g; Atisinium ~78.88 mg/g in A. heterophyllum root
Dual-marker QC method context; substitution alters calibration
UHPLC-PDA-ELSD-MS quantification
Quality Control UHPLC-PDA-ELSD-MS Herbal Formulations Quantification

Acute Intravenous Toxicity: vs. Lappaconitine

The acute intravenous toxicity of hetisine hydrochloride in mice is reported as LD50 = 26.2 mg/kg . In comparison, the clinically used analgesic diterpenoid alkaloid lappaconitine exhibits LD50 values of 5.9 mg/kg (i.v.) and 15.6 mg/kg (i.p.) in mice [1], indicating a substantially lower acute intravenous toxicity for hetisine HCl relative to this therapeutic analog.

Acute i.v. LD50 Comparison
Cross-study comparable
Hetisine HCl LD50 26.2 mg/kg; Lappaconitine LD50 5.9 mg/kg (i.v.)
Reported lower acute i.v. toxicity context; supports lead optimization studies
Mouse model; cross-study comparable data
Toxicity LD50 Safety Pharmacology Intravenous Administration

Hetisine Application Scenarios


Plant Extract Authentication via ESI-MS/MS Collision Energy Profiling

Analytical laboratories performing dereplication or quality control of Spiraea japonica or Aconitum extracts can leverage the differential ESI-MS/MS collision energy profiles of hetisine-type versus atisine-type alkaloids to rapidly confirm structural class [1]. This method reduces reliance on full NMR characterization when verifying the identity of isolated or purchased hetisine reference standards.

Low-Toxicity Scaffold for Antiarrhythmic Drug Discovery

Given its favorable acute i.v. toxicity profile (LD50 = 26.2 mg/kg) relative to lappaconitine (LD50 = 5.9 mg/kg i.v.) [1], hetisine serves as a safer starting scaffold for medicinal chemistry campaigns targeting cardiac ion channel modulation. The compound's established activity in suppressing ouabain-induced calcium overload in cardiomyocytes provides a defined SAR anchor point [2].

Quantitative Marker for Aconitum heterophyllum Quality Control

Hetisine, quantified at ≅50.17 mg/g in A. heterophyllum root hydroethanolic extract [1], is an essential marker for UHPLC-PDA-ELSD-MS-based quality assessment of commercial herbal products. Procurement of high-purity hetisine (≥98% by HPLC) is mandatory for accurate calibration and batch-to-batch consistency verification in compliance with pharmacopoeial monograph development.

Species-Specific Antifeedant Screening Targeting Coleoptera

Researchers developing botanical insecticides against Colorado potato beetle (Leptinotarsa decemlineata) should prioritize hetisine-type derivatives, which exhibit an EC50 of 1.7 μg/cm² in feeding assays [1]. This species-specific activity profile, distinct from the lepidopteran-active 19-oxodihydroatisine (EC50 = 0.1 μg/cm² vs. Spodoptera littoralis), guides rational selection of alkaloid scaffolds for pest management applications.

Application
Selection Property
Validation Focus
Plant extract dereplication & QC
MS-based structural typing compatibility
Collision energy profile verification
Cardiac ion channel modulation research
Reported lower acute toxicity context
Cardiomyocyte calcium handling endpoints
Herbal formulation quality control
Quantitative marker suitability
UHPLC method calibration & batch consistency
Botanical insecticide screening
Species-specific antifeedant response
Coleoptera feeding assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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